molecular formula C12H9BrClN B2584288 6-Bromo-2-chloro-3-cyclopropylquinoline CAS No. 2361634-66-2

6-Bromo-2-chloro-3-cyclopropylquinoline

カタログ番号: B2584288
CAS番号: 2361634-66-2
分子量: 282.57
InChIキー: YJIPHTMKFQESHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-chloro-3-cyclopropylquinoline is a useful research compound. Its molecular formula is C12H9BrClN and its molecular weight is 282.57. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-chloro-3-cyclopropylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloro-3-cyclopropylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-bromo-2-chloro-3-cyclopropylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIPHTMKFQESHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Emerging Potential of 6-Bromo-2-chloro-3-cyclopropylquinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic incorporation of a cyclopropyl group into drug candidates has been shown to enhance metabolic stability, improve potency, and refine pharmacokinetic profiles.[4][5] This technical guide explores the untapped potential of a unique hybrid molecule, 6-Bromo-2-chloro-3-cyclopropylquinoline, at the intersection of these two valuable pharmacophores. While direct and extensive research on this specific compound is nascent, this document synthesizes available information on analogous structures to provide a forward-looking perspective on its potential applications, synthesis, and key areas for future investigation in drug discovery.

Introduction: The Quinoline Core and the Cyclopropyl Advantage

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in drug development.[2] Its derivatives have demonstrated a remarkable range of pharmacological effects, from antimalarials like chloroquine to modern anticancer agents that target critical cellular pathways.[6] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[2]

The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in medicinal chemistry to imbue drug candidates with desirable properties. Its rigid nature can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target. Furthermore, the electronic character of the cyclopropyl ring can influence the acidity or basicity of nearby functional groups, and its inherent stability to oxidative metabolism can prolong a drug's half-life.[4][5]

The convergence of the 6-bromo-2-chloroquinoline scaffold with a C3-cyclopropyl substituent presents a compelling molecular architecture for the development of novel therapeutics. This guide will delve into the prospective medicinal chemistry applications of this specific entity.

Synthetic Strategies and Methodologies

While a specific, optimized synthesis for 6-Bromo-2-chloro-3-cyclopropylquinoline is not extensively documented in publicly available literature, established synthetic routes for analogous quinoline derivatives provide a robust framework for its preparation. The synthesis would likely involve a multi-step process, leveraging classical quinoline synthesis methodologies followed by the introduction of the cyclopropyl group.

Proposed Synthetic Pathway

A plausible synthetic route could commence with a substituted aniline, followed by a cyclization reaction to form the quinoline core, and subsequent modifications.

Diagram: Proposed Synthesis of 6-Bromo-2-chloro-3-cyclopropylquinoline

G cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Dechlorination A 4-Bromoaniline C 6-Bromo-3-cyclopropyl-4-hydroxyquinolin-2(1H)-one A->C Gould-Jacobs Reaction B Diethyl (cyclopropylcarbonyl)malonate B->C D 6-Bromo-2,4-dichloro-3-cyclopropylquinoline C->D POCl3 E 6-Bromo-2-chloro-3-cyclopropylquinoline D->E Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: A potential synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on established procedures for similar quinoline syntheses.[7][8][9]

Step 1: Synthesis of 6-Bromo-3-cyclopropyl-4-hydroxyquinolin-2(1H)-one

  • To a solution of 4-bromoaniline in a high-boiling point solvent such as diphenyl ether, add diethyl (cyclopropylcarbonyl)malonate.

  • Heat the mixture to reflux (typically 240-260 °C) for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the quinolone intermediate.

Step 2: Synthesis of 6-Bromo-2,4-dichloro-3-cyclopropylquinoline

  • Suspend the dried quinolone intermediate in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine (e.g., triethylamine) or dimethylformamide (DMF).

  • Heat the mixture to reflux until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Selective Dechlorination to 6-Bromo-2-chloro-3-cyclopropylquinoline

  • Dissolve the dichloro intermediate in a suitable solvent like ethanol or acetic acid.

  • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation at a controlled pressure and temperature. The 4-chloro position is generally more susceptible to hydrogenolysis than the 2-chloro position.

  • Monitor the reaction progress by TLC or GC-MS to ensure selective removal of the 4-chloro group.

  • Upon completion, filter the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Potential Medicinal Chemistry Applications

Based on the known biological activities of analogous quinoline derivatives, 6-Bromo-2-chloro-3-cyclopropylquinoline holds promise in several therapeutic areas.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[6][10] Many quinoline-based compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The substitution pattern on the quinoline ring is critical for kinase inhibitory activity and selectivity.

Diagram: Potential Kinase Inhibition Pathway

G A 6-Bromo-2-chloro-3-cyclopropylquinoline B Kinase Active Site A->B Binds to C ATP Binding Pocket A->C Competes with ATP B->C Contains D Inhibition of Phosphorylation B->D Prevents E Downstream Signaling Blockade D->E F Apoptosis / Cell Cycle Arrest E->F

Caption: Hypothetical mechanism of kinase inhibition.

Structure-Activity Relationship (SAR) Insights from Analogs:

  • C2-Chloro Group: The chloro substituent at the C2 position is a versatile handle for further chemical modifications. It can be displaced by various nucleophiles (e.g., amines, thiols) to generate a library of analogs for SAR studies.

  • C3-Cyclopropyl Group: The cyclopropyl moiety at the C3 position can enhance binding to the hydrophobic regions of kinase active sites and improve metabolic stability.[4] Its rigid nature can also confer a specific conformation that is favorable for potent inhibition.

  • C6-Bromo Group: The bromine atom at the C6 position can participate in halogen bonding with the target protein. It also provides a site for further functionalization via cross-coupling reactions to explore additional chemical space and optimize activity.

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics, which share the core quinoline structure, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11][12] The C3 position in these antibiotics is often occupied by a carboxylic acid group, which is crucial for their mechanism of action. While 6-Bromo-2-chloro-3-cyclopropylquinoline lacks this carboxylic acid, the broader class of quinoline derivatives has shown antibacterial activity through various mechanisms.[11][12] The lipophilicity conferred by the cyclopropyl and chloro groups might facilitate penetration through bacterial cell membranes.

Physicochemical and Pharmacokinetic Profile (Predicted)

A preliminary assessment of the drug-like properties of 6-Bromo-2-chloro-3-cyclopropylquinoline can be predicted using computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~281.5 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP (Octanol/Water Partition Coefficient) ~4.5 - 5.0Indicates high lipophilicity, which may enhance cell membrane permeability but could also lead to lower aqueous solubility and potential for non-specific binding.
Hydrogen Bond Donors 0Favorable for membrane permeability.
Hydrogen Bond Acceptors 1 (Nitrogen atom)Favorable for membrane permeability.

Metabolic Stability: The presence of the cyclopropyl group is anticipated to enhance metabolic stability by blocking potential sites of oxidative metabolism.[5] However, the quinoline ring itself can be subject to metabolism by cytochrome P450 enzymes. Experimental metabolic stability assays using liver microsomes would be essential to confirm this.

Future Directions and Conclusion

6-Bromo-2-chloro-3-cyclopropylquinoline represents a promising, yet underexplored, scaffold for medicinal chemistry research. The logical next steps for elucidating its therapeutic potential are clear:

  • Optimized Synthesis: Development of a high-yielding and scalable synthetic route is paramount.

  • Biological Screening: Comprehensive screening against a panel of cancer cell lines and bacterial strains is necessary to identify its primary biological activities.

  • Target Identification: For any confirmed biological activity, subsequent studies should focus on identifying the specific molecular target(s) and elucidating the mechanism of action.

  • Analogue Synthesis and SAR Studies: A systematic exploration of substitutions at the C2, C3, and C6 positions will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. 2019 Feb 2;24(3):548.
  • A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. 2021, 6(4):81-96.
  • How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? Guidechem.
  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. 2019 Feb 2.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. 2025 Nov 27:1-10.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. PubMed.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. R Discovery.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Biological evaluation of some quinoline derivatives.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Synthesis of 6-bromo-4-iodoquinoline.
  • 6-Bromo-2-chloro quinoline. Chem-Impex.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC.
  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PubMed.

Sources

An In-depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity Risks for Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated quinolines represent a cornerstone scaffold in medicinal chemistry, prized for their therapeutic potential. However, the very modifications that enhance efficacy—halogenation—can profoundly and often unpredictably alter their toxicological profile. This guide provides a comprehensive technical overview of the safety and toxicity risks associated with this chemical class. It moves beyond a simple recitation of hazards to explain the underlying mechanisms of toxicity, from metabolic activation and genotoxicity to organ-specific effects such as hepatotoxicity and neurotoxicity. We will decode the critical information within a Safety Data Sheet (SDS), present actionable laboratory protocols for safe handling and risk mitigation, and detail a standard experimental workflow for initial toxicity assessment. This document is designed to equip researchers and drug development professionals with the expertise to handle these potent compounds safely and to make informed decisions throughout the discovery and development pipeline.

Section 1: The Dual Nature of Halogenated Quinolines in Drug Discovery

The quinoline ring system is a privileged scaffold in pharmacology, forming the backbone of numerous approved drugs, most notably antimalarials like chloroquine and mefloquine.[1] Medicinal chemists frequently employ halogenation—the introduction of fluorine, chlorine, bromine, or iodine atoms—as a powerful strategy to fine-tune a molecule's physicochemical properties.[2] Halogens can modulate lipophilicity, metabolic stability, binding affinity, and membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

However, this chemical versatility comes with a critical caveat: halogenation can dramatically impact a compound's toxicity. The position and nature of the halogen substituent can either detoxify a molecule or create a new liability. For instance, while the parent quinoline molecule is a known hepatocarcinogen, the addition of a fluorine atom at the 3-position can block its mutagenic activity.[3] Conversely, poly-halogenation of the quinoline scaffold can introduce cardiotoxicity where none existed in the parent compound.[4] This duality necessitates a rigorous, compound-specific approach to safety and toxicological assessment from the earliest stages of research.

Section 2: Understanding the Core Toxicological Risks

The toxicity of halogenated quinolines is not monolithic; it is driven by a range of molecular mechanisms that can lead to diverse, organ-specific adverse effects.

Mechanisms of Toxicity
  • Metabolic Activation: The liver is a primary site of quinoline toxicity due to its role in metabolism.[5] Cytochrome P450 (CYP) enzymes can oxidize the quinoline ring to form reactive intermediates, such as epoxides. These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity.[3][5]

  • Genotoxicity: The formation of DNA adducts is a primary mechanism of genotoxicity for many quinolines.[5] This can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis. Quinoline itself is mutagenic in the presence of metabolic activation in bacterial assays (Ames test) and can induce unscheduled DNA synthesis in rat hepatocytes, a marker of DNA repair.[3][6][7]

  • Mitochondrial Dysfunction: Some substituted quinolines can disrupt mitochondrial function by causing the dissipation of the mitochondrial transmembrane potential.[5] This impairs cellular energy production (ATP synthesis) and can trigger the release of pro-apoptotic factors, initiating programmed cell death.

  • Signaling Pathway Disruption: Cellular stress induced by quinoline exposure can activate key signaling pathways. These include the p53 tumor suppressor pathway, which responds to DNA damage, and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, proliferation, and apoptosis.[5]

Case Study: The Neurotoxicity of Quinolinic Acid

A potent illustration of quinoline-related toxicity is found in the endogenous metabolite, quinolinic acid. While not halogenated, its mechanism is highly instructive. Quinolinic acid is a neurotoxin that acts as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[8][9] Over-stimulation of this receptor leads to excitotoxicity, an influx of calcium, oxidative stress, and ultimately, neuronal cell death.[8][10] This pathway is implicated in several neurodegenerative diseases and highlights a key vulnerability associated with the quinoline scaffold.[10][11][12]

Quinolinic_Acid_Neurotoxicity cluster_Kynurenine Kynurenine Pathway cluster_Neuron Postsynaptic Neuron Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Quinolinic_Acid Quinolinic_Acid Kynurenine->Quinolinic_Acid NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor Agonism Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Oxidative_Stress Oxidative Stress (ROS Production) Ca_Influx->Oxidative_Stress Induces Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Leads to Safe_Handling_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Compound Handling cluster_Cleanup Phase 3: Decontamination & Disposal Risk_Assessment 1. Conduct Risk Assessment (Review SDS, Literature) Designated_Area 2. Prepare Designated Work Area (Fume Hood, Labeled) Risk_Assessment->Designated_Area PPE_Ready 3. Assemble Required PPE (Gloves, Gown, Goggles) Designated_Area->PPE_Ready Spill_Kit 4. Verify Spill Kit Availability PPE_Ready->Spill_Kit Don_PPE 5. Don Full PPE Spill_Kit->Don_PPE Weigh_Handle 6. Weigh and Handle Compound (Inside Fume Hood) Don_PPE->Weigh_Handle Transport 7. Transport in Sealed, Secondary Container Weigh_Handle->Transport Decontaminate 8. Decontaminate Work Surfaces Transport->Decontaminate Waste_Disposal 9. Dispose of Waste in Labeled Cytotoxic Bins Decontaminate->Waste_Disposal Doff_PPE 10. Doff PPE Correctly Waste_Disposal->Doff_PPE Wash_Hands 11. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A multi-phase workflow for the safe handling of halogenated quinolines.

Risk Assessment and Control

Before any new halogenated quinoline is synthesized or handled, a formal risk assessment must be conducted. This involves reviewing the SDS of the parent quinoline and any available literature on similarly substituted analogs.

Engineering Controls
  • Designated Area: All work with potent halogenated quinolines, especially weighing of solids, should be performed in a designated area, such as a certified chemical fume hood, to prevent inhalation exposure. [13]* Storage: Store compounds in a dedicated, locked cabinet or refrigerator within the designated area. All containers must be clearly labeled with the chemical name, date, concentration, and appropriate hazard symbols. [13][14]

Personal Protective Equipment (PPE)
  • Gloves: Use chemotherapy-rated nitrile gloves. Double-gloving is recommended when handling concentrated solutions or pure compounds.

  • Gown: A solid-front, back-closing lab gown made of a low-permeability fabric is required. Cuffed sleeves are essential.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn. [15]

Waste Disposal

All materials contaminated with halogenated quinolines (e.g., pipette tips, gloves, gowns, vials) are considered cytotoxic waste. [13]They must be disposed of in clearly labeled, puncture-proof, and sealed hazardous waste containers according to institutional and local regulations. [16]

Spill Management

A dedicated cytotoxic spill kit must be readily accessible. [13][15]In the event of a spill:

  • Evacuate and secure the area.

  • Don appropriate PPE, including respiratory protection if the compound is volatile or a powder.

  • Contain the spill using absorbent pads from the kit.

  • Decontaminate the area as per institutional guidelines.

  • All cleanup materials must be disposed of as cytotoxic waste.

Section 5: Experimental Workflow for Toxicity Assessment

A tiered approach to toxicity testing is crucial for characterizing the risk profile of novel halogenated quinolines.

Initial In Vitro Cytotoxicity Screening (e.g., MTS/MTT Assay)

The first step is often to determine a compound's general cytotoxicity. Assays like the MTS or MTT assay are colorimetric methods that measure cell viability and proliferation. [17]They provide a quantitative measure (e.g., IC₅₀ value) of the concentration at which a compound inhibits cell growth by 50%.

Generalized Protocol for MTS Assay:

  • Cell Plating: Seed cells (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline test compound. Add the compound to the wells and incubate for a set period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours. Viable cells will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to an untreated control and determine the IC₅₀ value.

In Vitro Genotoxicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. [7][18]It uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine.

Detailed Protocol for the Ames Test (Plate Incorporation Method):

  • Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation by P450 enzymes. [5]2. Preparation: Prepare serial dilutions of the test compound.

  • Exposure: In a test tube, mix the test compound, the bacterial culture (e.g., TA98 or TA100 strain), and either the S9 mix or a buffer.

  • Plating: Add this mixture to molten top agar and pour it onto a minimal glucose agar plate, which lacks histidine. [5]5. Incubation: Incubate the plates at 37°C for 48-72 hours. [5]6. Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize histidine and form colonies. Count the number of revertant colonies on each plate.

  • Interpretation: A dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the compound is mutagenic.

Ames_Test_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Results Results & Interpretation Test_Compound Test Compound (Halogenated Quinoline) Mix 1. Mix Components in Top Agar Test_Compound->Mix Bacteria Salmonella Strain (His⁻) Bacteria->Mix S9_Mix S9 Mix (+/-) (Metabolic Activation) S9_Mix->Mix Plate 2. Pour onto Minimal Glucose Agar Plate (No His) Mix->Plate Incubate 3. Incubate at 37°C (48-72 hours) Plate->Incubate Count 4. Count Revertant Colonies (His⁺) Incubate->Count Negative_Result Few Colonies: Non-Mutagenic Count->Negative_Result If count ≈ control Positive_Result Many Colonies: Mutagenic Count->Positive_Result If count >> control

Caption: Workflow for the bacterial reverse mutation Ames test.

Conclusion

Halogenated quinolines are a class of compounds with immense therapeutic promise but significant and complex toxicological risks. A proactive and educated approach to safety is not merely a matter of compliance but a fundamental component of responsible science. By understanding the mechanisms of toxicity, diligently interpreting Safety Data Sheets, adhering to rigorous safe handling protocols, and implementing appropriate toxicological screening, researchers can mitigate risks to themselves and the environment. This vigilance ensures that the exploration of this valuable chemical space can proceed safely, paving the way for the development of novel therapeutics that are both effective and safe.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.).
  • Pérez-De La Cruz, V., González-Cortés, C., & Pedraza-Chaverrí, J. (2014). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. Molecules.
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. (2025). Benchchem.
  • Campbell, B. M., Charych, E., Lee, A. W., & Möller, T. (2014). Kynurenines in CNS disease: regulation by inflammatory cytokines. Frontiers in Neuroscience.
  • Safe handling of cytotoxics: guideline recommendations. (2015). The Canadian Journal of Hospital Pharmacy.
  • The Kynurenine Pathway and Neurologic Disease. (2009). Semantic Scholar.
  • Toxicological Review of Quinoline (CAS No. 91-22-5). (2001). U.S. Environmental Protection Agency.
  • El-Defrawy, S. R., & Boegman, R. J. (1988). Quinolinic acid neurotoxicity in the nucleus basalis antagonized by kynurenic acid. Neurobiology of Aging.
  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017). The Pharmaceutical Journal.
  • Cytotoxic drugs and related waste – risk management. (2016). SafeWork NSW.
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. (2019). Kingston Health Sciences Centre.
  • Braidy, N., Grant, R., & Guillemin, G. J. (2018). Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations.
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. (2025). Scientific Reports.
  • Sinsheimer, J. E., et al. (1993). The in Vivo and in Vitro Genotoxicity of Aromatic Amines in Relationship to the Genotoxicity of Benzidine.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance.
  • The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxieity of benzidine. (1993). Deep Blue Repositories, University of Michigan.
  • Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2014).
  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (1997). Office of Environmental Health Hazard Assessment (OEHHA).
  • Quinoline - State of the Science Report. (2005). Health Canada.
  • Carcinogenicities of quinoline derivatives in F344 r
  • Quinoline | 91-22-5. (n.d.). TCI EUROPE N.V..
  • Quinoline - SAFETY D
  • Quinoline | C9H7N. (n.d.).
  • Quinoline | CASRN 91-22-5. (n.d.).
  • SAFETY DATA SHEET - 2-Iodoquinoline. (2024). Sigma-Aldrich.
  • Metabolite Screening of Aromatic Amine Hair Dyes Using in Vitro Hepatic Models. (2011).
  • Safety data sheet - Quinoline. (2023). Santa Cruz Biotechnology.
  • Quinoline MATERIAL SAFETY D
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co. KG.
  • Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health.
  • SAFETY DATA SHEET - Quinoline. (2025). Fisher Scientific.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2007).
  • In vitro toxicology. (n.d.). Wikipedia.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Bioactivities.
  • Quinoline Toxicological Summary. (2023). Minnesota Department of Health.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.).
  • New Halogen-Containing Drugs Approved by FDA in 2021. (2022). Molecules.
  • ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy.
  • Guidance For Hazard Determination. (n.d.).
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.).

Sources

Technical Guide: Pharmacophore Analysis of 6-Bromo-2-chloro-3-cyclopropylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous pharmacophore analysis and structural assessment of the 6-Bromo-2-chloro-3-cyclopropylquinoline scaffold. It is designed for medicinal chemists and computational biologists utilizing this specific fragment in Fragment-Based Drug Design (FBDD) or Lead Optimization campaigns.

Executive Summary: The "Privileged" Quinoline Fragment

The molecule 6-Bromo-2-chloro-3-cyclopropylquinoline represents a highly functionalized "privileged structure" in medicinal chemistry. It combines three distinct pharmacological vectors on a rigid quinoline core, making it an ideal starting point (fragment) for developing inhibitors against Mycobacterium tuberculosis ATP synthase (Bioisosteres of Bedaquiline) and Tyrosine Kinases (Type I/II inhibitors).

This guide analyzes the scaffold's electronic and steric properties, defines its pharmacophore features, and provides validated protocols for its elaboration into bioactive leads.

FeatureChemical MoietyPharmacological Role
A 2-Chloro (

-Cl)
Reactive Handle: Electrophilic site for

reactions to introduce solubility-enhancing amines or hinge-binding motifs.
B 3-Cyclopropyl (

-cPr)
Steric Modulator: A rigid, lipophilic spacer that fills hydrophobic pockets without the metabolic liability of flexible alkyl chains.
C 6-Bromo (

-Br)
Halogen Bond Donor: Provides a

-hole for interaction with backbone carbonyls; also a handle for Suzuki-Miyaura coupling.

Physicochemical Profiling & Structural Logic

Electronic Architecture

The quinoline ring is electron-deficient, particularly at the 2- and 4-positions. The presence of the 2-Chloro substituent significantly enhances the electrophilicity at


, making it susceptible to nucleophilic attack by amines. This is the primary vector for library expansion.
  • LogP (Predicted): ~4.8 (Highly Lipophilic).

  • Topological Polar Surface Area (TPSA): ~13

    
     (Low polar surface, requires polar side-chains for oral bioavailability).
    
  • Cyclopropyl Conformation: The

    
    -cyclopropyl group adopts a bisected conformation relative to the quinoline plane to minimize steric clash with the 
    
    
    
    -proton, creating a unique "L-shaped" hydrophobic volume.
Pharmacophore Map (3D Interaction Vectors)

The following diagram illustrates the core pharmacophore vectors defined by this scaffold.

PharmacophoreMap Scaffold Quinoline Core (Hydrophobic/Aromatic) N1 N1: H-Bond Acceptor (Vector A) Scaffold->N1 C2 C2-Cl: Reactivity Hotspot (S_NAr Displacement) Scaffold->C2  Electrophilic C3 C3-Cyclopropyl: Steric/Hydrophobic (Metabolic Shield) Scaffold->C3  Rigid Spacer C6 C6-Br: Halogen Bond / Coupling (Sigma-Hole Donor) Scaffold->C6  Lipophilic

Figure 1: Pharmacophore vectors of the 6-Bromo-2-chloro-3-cyclopropylquinoline scaffold. The N1 and C6 positions define the binding axis, while C3 provides shape complementarity.

Target Hypotheses & Mechanism of Action

Anti-Tubercular (ATP Synthase Inhibition)

Diarylquinolines (e.g., Bedaquiline) target the c-ring of M. tuberculosis ATP synthase.

  • Role of Scaffold: The 6-Bromo-quinoline core mimics the A-ring of Bedaquiline.

  • Hypothesis: The 3-cyclopropyl group acts as a bioisostere for the bulky phenyl/naphthyl groups found in Bedaquiline analogs, potentially fitting into the interface between the c-subunits.

  • Design Strategy: Displace the 2-Cl with a diamine side chain (e.g., N,N-dimethyl-1,3-propanediamine) to mimic the basic tail of Bedaquiline required for ion-channel interaction [1].

Kinase Inhibition (Type II Inhibitors)
  • Role of Scaffold: The quinoline nitrogen (N1) binds to the Hinge Region (ATP binding site).

  • Hypothesis: The 3-cyclopropyl group points into the hydrophobic "Gatekeeper" pocket, potentially overcoming resistance mutations (e.g., T790M in EGFR) where larger groups clash.

  • Design Strategy: Use the 6-Br position to attach a solubilizing moiety (via Suzuki coupling) and the 2-Cl position to attach an aromatic amine that extends into the specificity pocket [2].

Experimental Protocols

Synthesis of the Core Scaffold

Note: Since this specific scaffold is not standard in all catalogs, a robust synthetic route is required.

Method: Vilsmeier-Haack Cyclization of Acetanilides. Precursor:


-(4-bromophenyl)-3-cyclopropylpropanamide.

Step-by-Step Protocol:

  • Amide Formation: React 4-bromoaniline (1.0 eq) with 3-cyclopropylpropionyl chloride (1.1 eq) and

    
     in DCM at 0°C. Stir 2h. Yield: >90%.
    
  • Vilsmeier-Haack Cyclization:

    • Reagent Preparation: Add

      
       (3.0 eq) dropwise to anhydrous DMF (3.0 eq) at 0°C to form the Vilsmeier reagent.
      
    • Cyclization: Add the amide from Step 1. Heat to 85°C for 4-6 hours.

    • Quench: Pour reaction mixture onto crushed ice. Neutralize with saturated

      
      .[1]
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc) yields 6-Bromo-2-chloro-3-cyclopropylquinoline .

Functionalization: Displacement of 2-Chloro

This protocol validates the "Warhead" vector (


).
  • Reagents: Scaffold (100 mg), Amine (e.g., 3-(dimethylamino)-1-propylamine, 2.0 eq), DIPEA (3.0 eq).

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF.

  • Conditions: Microwave irradiation at 140°C for 30 mins (or reflux 12h).

  • Validation: Monitor by LC-MS. The Chlorine isotope pattern (3:1) will disappear, replaced by the amine mass.

  • Significance: This step creates the amphiphilic character necessary for cell permeability and lysosomal trapping (common in anti-TB drugs).

Strategic Derivatization Workflow (Graphviz)

The following flowchart outlines the decision tree for elaborating this scaffold into a Lead Compound.

Workflow Start Scaffold: 6-Bromo-2-chloro-3-cyclopropylquinoline Decision Target Selection Start->Decision PathTB Path A: Anti-Tubercular (ATP Synthase) Decision->PathTB  Bacteria PathKinase Path B: Kinase Inhibitor (Oncology) Decision->PathKinase  Cancer StepTB1 Step 1: S_NAr at C2 Add basic amine side-chain PathTB->StepTB1 StepKinase1 Step 1: Suzuki at C6 Add Solubilizing group (Morpholine/Piperazine) PathKinase->StepKinase1 StepTB2 Step 2: Suzuki at C6 Add Aryl group (Bedaquiline mimic) StepTB1->StepTB2 StepKinase2 Step 2: Buchwald/S_NAr at C2 Add Hinge-binding aromatic amine StepKinase1->StepKinase2

Figure 2: Divergent synthesis strategy based on the 6-Bromo-2-chloro-3-cyclopropylquinoline core.

SAR Analysis & Troubleshooting

Structure-Activity Relationship (SAR) Rules
  • The 3-Cyclopropyl Constraint: If biological activity decreases upon replacing cyclopropyl with isopropyl or ethyl, the target pocket is likely narrow and rigid (shape-sensitive). If activity is retained, the cyclopropyl is merely acting as a lipophilic blob.

  • The 6-Bromo Halogen Bond: To test if the Bromine is acting via Halogen Bonding (vs. just hydrophobicity), replace Br with CN (Cyano).

    • If activity drops significantly: The

      
      -hole (positive potential on Br head) was critical.
      
    • If activity is maintained: The effect is purely steric/electronic.

Common Pitfalls
  • Solubility: The core scaffold is very insoluble. Always perform the

    
    -displacement (introducing a polar amine) before biological testing.
    
  • Reactivity: The 2-Cl is less reactive than a 4-Cl quinoline. Harsh conditions (high temp or microwave) are often required for substitution.

References

  • Priebbenow, D. L., Barbaro, L., & Baell, J. B. (2016).[2] New synthetic approaches towards analogues of bedaquiline. Organic & Biomolecular Chemistry, 14(41), 9622-9628.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • Musso, D. L., et al. (2003). Synthesis and Antiviral Activity of 3-Substituted Quinolines. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2025). 6-Bromo-2-chloro-3-cyclopropylquinoline (CID 139026896).[3] National Center for Biotechnology Information.

Sources

Molecular weight and physicochemical characteristics of CAS [Insert Number] analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Physicochemical Characteristics of Taxane Analogs Case Study Focus: CAS 114977-28-5 (Docetaxel) vs. Paclitaxel & Cabazitaxel Content Type: Technical Whitepaper[1][2]

Executive Summary: The Physicochemical Landscape of Taxane Therapeutics

In the development of tubulin-stabilizing antineoplastic agents, the manipulation of physicochemical properties—specifically molecular weight (MW), lipophilicity (LogP), and aqueous solubility—determines the success of formulation and bioavailability.[2]

Note: As a specific CAS number was not provided in the prompt, this guide utilizes CAS 114977-28-5 (Docetaxel) and its structural analogs (Paclitaxel, Cabazitaxel) as the representative case study.[1][2] This class represents a "gold standard" challenge in medicinal chemistry: balancing high potency with poor solubility.

This guide dissects the structural modifications that differentiate Docetaxel from its parent compound Paclitaxel and its third-generation derivative, Cabazitaxel. It provides actionable protocols for characterizing these analogs, focusing on the critical interplay between the C-10 functional group and P-glycoprotein (P-gp) affinity.[1][2]

Part 1: Structural & Physicochemical Analysis

The taxane pharmacophore consists of a complex taxane ring system fused to a four-membered oxetane ring and a C-13 ester side chain.[1] Small modifications at the C-10 and C-3' positions drastically alter the physicochemical profile.[1]

Comparative Physicochemical Data

The following table synthesizes data from high-purity reference standards. Note the inverse correlation between Molecular Weight and aqueous solubility among the first two generations, and the intentional lipophilicity increase in the third generation (Cabazitaxel) to bypass efflux pumps.

PropertyDocetaxel (Focus)Paclitaxel (Parent)Cabazitaxel (3rd Gen)
CAS Number 114977-28-5 33069-62-4183133-96-2
Molecular Weight 807.88 g/mol 853.91 g/mol 835.93 g/mol
Formula C₄₃H₅₃NO₁₄C₄₇H₅₁NO₁₄C₄₅H₅₇NO₁₄
LogP (Oct/Water) 2.4 – 3.2 3.5 – 4.03.9 – 4.2
Aq.[1][2] Solubility ~3–5 µg/mL (Low)< 0.5 µg/mL (Very Low)Practically Insoluble
pKa 10.96 (Weakly Basic)NeutralNeutral
Key Modification C-10 Hydroxyl (-OH)C-10 Acetyl (-OAc)C-7, C-10 Dimethoxy (-OMe)
P-gp Substrate Yes (High Affinity)Yes (High Affinity)No (Low Affinity)
Structural Causality
  • Molecular Weight Reduction: Docetaxel is approximately 46 Da lighter than Paclitaxel.[2] This reduction stems from the substitution of the C-10 acetyl group with a hydroxyl group and the modification of the C-3' side chain (N-tert-butoxycarbonyl instead of N-benzoyl).[1]

  • Solubility Implications: The C-10 hydroxyl group in Docetaxel increases polarity relative to Paclitaxel, resulting in slightly better aqueous solubility. However, it remains classified as a Class IV drug (Low Solubility/Low Permeability) in the BCS system, necessitating surfactant-based formulations (e.g., Polysorbate 80).[1][2]

  • The Cabazitaxel Divergence: Cabazitaxel introduces methoxy groups at C-7 and C-10.[1] While this increases lipophilicity (higher LogP), the primary intent is steric hindrance preventing the molecule from fitting into the binding pocket of P-glycoprotein (P-gp), the efflux pump responsible for multidrug resistance in taxanes [1].[1][2]

Part 2: Visualization of Structure-Activity Logic

The following diagram illustrates the decision tree in taxane analog synthesis, linking structural changes to physicochemical outcomes.

TaxaneSAR TaxaneCore Taxane Core Scaffold (Baccatin III) Mod_C10 Modification at C-10 TaxaneCore->Mod_C10 Mod_SideChain Side Chain (C-13) TaxaneCore->Mod_SideChain Paclitaxel Paclitaxel (C-10 Acetyl) MW: 853.9 Mod_C10->Paclitaxel + Acetyl Group Docetaxel Docetaxel (C-10 Hydroxyl) MW: 807.9 Mod_C10->Docetaxel + Hydroxyl Group Cabazitaxel Cabazitaxel (C-7, C-10 Dimethoxy) MW: 835.9 Mod_C10->Cabazitaxel + Methoxy Groups Outcome_Pac High Lipophilicity High P-gp Affinity Paclitaxel->Outcome_Pac Outcome_Doc Increased Polarity Improved Solubility Docetaxel->Outcome_Doc Outcome_Cab P-gp Evasion BBB Penetration Cabazitaxel->Outcome_Cab

Caption: SAR decision tree showing how C-10 modifications dictate the physicochemical fate of taxane analogs.

Part 3: Experimental Protocols

To validate the physicochemical data of a generic CAS 114977-28-5 analog, standard compendial methods are often insufficient due to the compound's poor solubility.[1] The following protocols are adapted for high-potency, low-solubility APIs.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Rationale: Kinetic solubility (precipitation from DMSO) overestimates solubility.[1][2] Thermodynamic equilibrium is required for accurate formulation development.

  • Preparation: Weigh 5 mg of the analog into a 4 mL amber glass vial (taxanes are light-sensitive).

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, or 6.8) or water.

  • Equilibration: Place vials in a shaking incubator at 37°C for 24 hours, followed by 24 hours of settling at ambient temperature.

    • Critical Step: Verify the presence of undissolved solid. If clear, add more solid until saturation is visible.

  • Separation: Centrifuge at 15,000 RPM for 10 minutes. Do not use standard cellulose filters, as taxanes may adsorb to the membrane. Use PVDF or PTFE filters if filtration is necessary.[2]

  • Quantification: Dilute the supernatant with Acetonitrile (ACN) to bring it within the linear range of the HPLC calibration curve.

  • Analysis: Inject onto RP-HPLC (C18 column, UV detection at 227 nm).

Protocol B: Lipophilicity (LogP) via RP-HPLC (OECD 117)

Rationale: Traditional octanol-water shake flask methods are unreliable for LogP > 3.0 due to emulsion formation.[1][2] RP-HPLC provides a robust correlation between retention time and hydrophobicity.[1]

System Setup:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: Isocratic Methanol/Water (75:25 v/v).[1][2] Note: Methanol is preferred over ACN for LogP correlation as it hydrogen bonds similarly to octanol.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

Workflow:

  • Calibration: Inject a reference standard mixture with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene, DDT).[2]

  • Calculation: Calculate the capacity factor (

    
    ) for each reference:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time, usually determined by Sodium Nitrate).
  • Regression: Plot Log

    
     vs. Literature LogP to generate a calibration equation (
    
    
    
    ).
  • Determination: Inject the CAS 114977-28-5 analog. Use its

    
     to calculate Log 
    
    
    
    and extrapolate the LogP from the regression line.

Part 4: Methodological Visualization

The following diagram outlines the workflow for determining the lipophilicity of a new taxane analog using the HPLC method described above.

HPLC_LogP Start Unknown Analog (CAS 114977-28-5) HPLC RP-HPLC System (MeOH:H2O 75:25) Start->HPLC RefStd Ref. Standards (Known LogP) RefStd->HPLC Data Retention Time (tR) HPLC->Data Calc Calculate Capacity Factor (k') Data->Calc Regression Linear Regression Log k' vs LogP Calc->Regression Result Derived LogP Value Regression->Result

Caption: Workflow for indirect LogP determination using RP-HPLC retention times (OECD 117).

References

  • Comparison of Taxane Structures and P-gp Affinity Source: National Center for Biotechnology Information (NCBI).[1][2] PubChem Compound Summary for CID 148124, Docetaxel. URL:[Link][1][2]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2] Source: OECD iLibrary.[2] URL:[Link][1][2]

  • Physicochemical Properties of Cabazitaxel vs Docetaxel Title: Cabazitaxel: A Novel Taxane for Metastatic Castration-Resistant Prostate Cancer.[1][2][3] Source: Drug Design, Development and Therapy (via NIH/PubMed).[1][2] URL:[Link]

  • Solubility Profiling of Anticancer Drugs Title: Solubility and Lipophilicity of Anticancer Drugs in formulation development. Source: Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SnAr) on 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Functionalization of the quinoline ring system is a critical strategy in drug development for modulating pharmacological profiles. Among the various positions on the quinoline ring, the C2-position is particularly amenable to modification via Nucleophilic Aromatic Substitution (SnAr). 2-Chloroquinoline serves as a versatile and readily available precursor, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.

This guide provides an in-depth exploration of the SnAr mechanism on 2-chloroquinolines and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on explaining the causality behind experimental choices to ensure robust and reproducible synthetic outcomes.

Mechanistic Insights: Why SnAr Favors the 2-Position

Nucleophilic aromatic substitution is distinct from the more common electrophilic substitutions seen in many aromatic systems.[5][6] It proceeds via an addition-elimination mechanism, which is greatly facilitated by the electronic properties of the heterocyclic ring.[6][7]

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the quinoline ring. This carbon is ipso to the chlorine leaving group.

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8][9] The negative charge is delocalized across the aromatic system, and critically, onto the electronegative nitrogen atom. This delocalization is what makes the quinoline ring "activated" for SnAr. The stability of this intermediate is the key to the reaction's success.

  • Elimination and Re-aromatization: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the ring to yield the final 2-substituted quinoline product.

The inherent electron-withdrawing nature of the ring nitrogen in the quinoline system makes the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic attack.[10] This activation is analogous to the effect of a nitro group in other aromatic systems.[6][7]

Caption: The addition-elimination pathway of SnAr on 2-chloroquinoline.

Core Protocols for SnAr on 2-Chloroquinolines

The choice of solvent, base, and temperature are critical parameters that depend on the nucleophilicity of the reacting partner. The following protocols provide robust starting points for common transformations.

Protocol 1: Synthesis of 2-Aminoquinolines (N-Arylation)

The introduction of an amino group at the C2-position is a common strategy in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][11][12]

  • Scientific Rationale: Primary and secondary amines are generally good nucleophiles for this transformation. The reaction often requires a base to deprotonate the amine nucleophile after the initial attack or to scavenge the HCl generated. A high-boiling polar aprotic solvent like n-butanol, isopropanol, or DMSO is typically used to ensure solubility and achieve the necessary reaction temperatures.[13]

  • Step-by-Step Methodology:

    • To a sealable reaction vessel, add 2-chloroquinoline (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable solvent (e.g., n-butanol or isopropanol, ~0.3 M).

    • If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). For free amines, a base may not be necessary, or a catalytic amount of acid (e.g., 4N HCl in dioxane) can be used to facilitate the reaction.[13]

    • Seal the vessel and heat the reaction mixture to 90-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

    • Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration.[13]

    • Alternatively, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Phenoxyquinolines (O-Arylation)

The reaction with phenols introduces an ether linkage, a common motif in various bioactive compounds.

  • Scientific Rationale: Phenols are weaker nucleophiles than amines, and their corresponding phenoxides are significantly more reactive. Therefore, a base is essential to deprotonate the phenol. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed.[14] Dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they are polar enough to dissolve the phenoxide salt and are stable at higher temperatures.[15]

  • Step-by-Step Methodology:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C and add a solution of the desired phenol (1.2 eq) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the complete formation of the sodium phenoxide.

    • Add a solution of 2-chloroquinoline (1.0 eq) in anhydrous DMF dropwise to the phenoxide solution.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

Protocol 3: Synthesis of 2-(Arylthio)quinolines (S-Arylation)

Thiol nucleophiles react readily with 2-chloroquinolines to form thioethers, which are important intermediates and final products in drug discovery.[16]

  • Scientific Rationale: Thiols are excellent nucleophiles, often more so than their alcohol counterparts.[17] The reaction can be performed under relatively mild conditions. A moderate base like potassium carbonate or triethylamine is usually sufficient to generate the highly nucleophilic thiolate in situ.[14] Solvents like DMF, DMSO, or acetonitrile are suitable for this transformation.[14][18]

  • Step-by-Step Methodology:

    • To a solution of 2-chloroquinoline (1.0 eq) and the desired thiol (1.2 eq) in DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).[14][18]

    • Stir the reaction mixture at room temperature or heat gently to 50-80 °C if necessary.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary and Comparison

The following table summarizes typical reaction conditions for the SnAr of 2-chloroquinolines with various nucleophiles, providing a comparative overview for experimental design.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Nitrogen MorpholineK₂CO₃ / DIPEAn-BuOH / Water80 - 12070 - 95[12]
Nitrogen AnilineNone / Acid cat.Isopropanol90 - 10065 - 85[13]
Oxygen PhenolNaH / K₂CO₃DMF / DMSO80 - 10060 - 90[15][19]
Oxygen Methanol (as MeONa)NaOMeMethanolReflux50 - 75General Protocol
Sulfur ThiophenolK₂CO₃ / Et₃NDMF / Acetonitrile25 - 8085 - 98[14]
Sulfur Benzyl MercaptanNaHTHF / DMF25 - 6090 - 99[14]

Yields are representative and highly dependent on the specific substrates and precise reaction conditions.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., NaH or KHMDS for O- and S-nucleophiles), or switching to a more polar aprotic solvent like NMP. For unactivated systems, catalytic methods involving transition metals might be necessary, although this moves away from a pure SnAr mechanism.[20][21]

  • Side Reactions: With ambident nucleophiles, competitive N- vs. O- or S-alkylation can occur. The choice of solvent and counter-ion can influence selectivity (Hard and Soft Acids and Bases theory).

  • Safety: When using sodium hydride (NaH), handle it with extreme care under an inert atmosphere as it is highly flammable and reacts violently with water. Reactions at elevated temperatures in sealed vessels should be performed behind a blast shield.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • BYJU'S. Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022, November 8). Retrieved from [Link]

  • ResearchGate. Approaches towards the synthesis of 2‐aminoquinolines. Retrieved from [Link]

  • LOCKSS. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

  • Sci-Hub. Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Retrieved from [Link]

  • N/A. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023, August 1). Retrieved from [Link]

  • ResearchGate. Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Catalysed SNAr reactions. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). Retrieved from [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • N/A. SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. Retrieved from [Link]

  • Common Organic Chemistry. SNAr (Cl) - Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from [Link]

  • N/A. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • Royal Society of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • N/A. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • Office of Scientific and Technical Information. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]

  • N/A. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023, March 27). Retrieved from [Link]

  • ResearchGate. Amination of 2-halopyridines. [a]. Retrieved from [Link]

  • Chemistry LibreTexts. 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Retrieved from [Link]

  • RSC Publishing. Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. (2020, July 3). Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). Retrieved from [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of benzoxepines. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022, June 8). Retrieved from [Link]

  • PubMed. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Retrieved from [Link]

  • Chemistry Steps. Reactions of Thiols. Retrieved from [Link]

  • ResearchGate. Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reductive Cyclization. (2025, August 6). Retrieved from [Link]

Sources

Application Note: Regioselective Functionalization of 6-Bromo-2-chloro-3-cyclopropylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 6-Bromo-2-chloro-3-cyclopropylquinoline .

This scaffold presents a unique "Selectivity Triad":

  • C2-Chloro: Electronically activated (

    
     active) but sterically hindered by the C3-cyclopropyl group.
    
  • C6-Bromo: Electronically neutral but bond-weakened (Pd-oxidative addition active).

  • C3-Cyclopropyl: A critical steric gatekeeper that dictates the kinetic hierarchy of the adjacent positions.

Executive Summary & Reactivity Logic

The 6-Bromo-2-chloro-3-cyclopropylquinoline scaffold allows for orthogonal functionalization , meaning the C2 and C6 positions can be modified independently in a specific sequence. However, standard textbook reactivity rules for quinolines must be adjusted due to the C3-cyclopropyl steric effect .

The Reactivity Hierarchy
SiteElectronic CharacterSteric EnvironmentPrimary Reactivity Mode
C2-Cl Highly

-deficient (Activated by N)
High Hindrance (blocked by C3-cPr)

(Requires forcing conditions) or Pd-Coupling (Ligand dependent)
C6-Br Electronically NeutralLow HindranceMetal-Halogen Exchange or Pd-Coupling (Kinetic preference)
C3-cPr Donor/Steric BulkN/AInert (Must avoid strong acid/radicals to prevent ring opening)

Key Strategic Insight:

  • For C6 Functionalization: The C-Br bond is weaker (BDE ~68 kcal/mol) than the C-Cl bond (BDE ~81 kcal/mol). Under mild Palladium-catalyzed conditions (Suzuki/Stille), the catalyst will undergo oxidative addition at C6 first, provided the ligand is not bulky enough to force reaction at the activated C2 site.

  • For C2 Functionalization: The C2-Cl bond is activated for Nucleophilic Aromatic Substitution (

    
    ). The C6-Br is inert to 
    
    
    
    . Therefore,
    
    
    is the only method to exclusively target C2 without touching C6. However, due to C3-cyclopropyl hindrance, this requires polar aprotic solvents (DMSO/NMP) and elevated temperatures .

Decision Logic & Workflow Visualization

The following decision tree illustrates the sequential logic for targeting specific analogs.

G Start Starting Material: 6-Bromo-2-chloro-3-cyclopropylquinoline Decision Target Goal? Start->Decision PathA Route A: C6-First (Suzuki/Buchwald) Decision->PathA Aryl/Alkyl at C6 PathB Route B: C2-First (SNAr Substitution) Decision->PathB Amine/Ether at C2 PathC Route C: C6-Lithiation (Formylation/Carboxylation) Decision->PathC Carbonyl at C6 ProdA Intermediate A: 6-Aryl-2-chloro-3-cyclopropylquinoline PathA->ProdA Pd(dppf)Cl2, ArB(OH)2 Na2CO3, 60°C ProdB Intermediate B: 6-Bromo-2-amino-3-cyclopropylquinoline PathB->ProdB HNR2, DMSO, 120°C (Overcomes C3 steric) ProdC Intermediate C: 6-Formyl-2-chloro-3-cyclopropylquinoline PathC->ProdC 1. n-BuLi, -78°C 2. DMF FinalA Step 2: C2 Functionalization (SNAr or forcing Pd-coupling) ProdA->FinalA FinalB Step 2: C6 Functionalization (Standard Suzuki) ProdB->FinalB

Caption: Divergent synthetic pathways based on chemoselective exploitation of electronic vs. steric properties.

Detailed Experimental Protocols

Protocol A: Selective C6-Arylation (Suzuki-Miyaura Coupling)

Objective: Install an aryl group at C6 while leaving the C2-Cl intact for later use. Mechanism: Kinetic control. Oxidative addition of Pd(0) occurs faster at the weaker C-Br bond than the sterically hindered C-Cl bond.

Reagents:

  • Substrate: 6-Bromo-2-chloro-3-cyclopropylquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Note: Avoid bulky phosphines (like Buchwald ligands) here, as they might promote C2 reactivity.

      
       is ideal for steric differentiation.
      
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Charge: In a reaction vial, combine the quinoline substrate, boronic acid, and

    
    .
    
  • Degas: Add 1,4-Dioxane and water. Sparge with Argon for 5 minutes. (Critical: Oxygen promotes homocoupling and catalyst death).

  • Catalyst Addition: Add

    
    . Seal the vial immediately.
    
  • Reaction: Heat to 60°C for 4–6 hours.

    • Control Point: Do not exceed 80°C. Higher temperatures may overcome the activation energy barrier for the C2-Cl bond, leading to bis-coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 6-aryl-2-chloro species.

Protocol B: Selective C2-Amination ( )

Objective: Displace the C2-Cl with an amine. Mechanism: Nucleophilic Aromatic Substitution.[1] The C6-Br is inert to these conditions. Challenge: The C3-cyclopropyl group creates a "steric wall." Standard reflux in ethanol (common for quinolines) will likely fail or be extremely slow.

Reagents:

  • Substrate: 6-Bromo-2-chloro-3-cyclopropylquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step:

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide). Its high dielectric constant stabilizes the Meisenheimer intermediate, lowering the transition state energy for the substitution.

  • Assembly: Dissolve substrate and base in DMSO (0.5 M concentration). Add the amine.[2][3][4]

  • Thermal Activation: Heat to 100–120°C .

    • Note: If the amine is volatile (boiling point < 100°C), use a sealed pressure tube.

  • Monitoring: Monitor by LC-MS. Expect reaction times of 12–24 hours due to the C3 steric hindrance.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.[4][5] If no precipitate, extract with EtOAc.

    • Caution: DMSO retains in organic layers; wash EtOAc extracts extensively with water/brine (3x).

Protocol C: Selective C6-Formylation (Lithium-Halogen Exchange)

Objective: Convert C6-Br to an aldehyde (or other electrophile). Mechanism: Lithium-Halogen exchange is extremely fast for Aryl-Br.[6] Aryl-Cl (at C2) is significantly slower to exchange, allowing chemoselectivity at low temperatures.

Reagents:

  • Substrate: 6-Bromo-2-chloro-3-cyclopropylquinoline (1.0 equiv)

  • Reagent:

    
    -Butyllithium (1.05 equiv, 2.5M in hexanes)
    
  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenics: Cool a solution of the substrate in THF to -78°C (Dry ice/Acetone bath).

    • Critical: Temperature control is vital. Above -60°C, the lithiated species may attack the C2-Cl of a neighboring molecule (polymerization/dimerization) or the cyclopropyl ring could be compromised (though less likely with Li).

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes. Stir for 30 minutes at -78°C. The solution usually turns deep red/orange.
    
  • Quench: Add DMF dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C.

  • Hydrolysis: Quench with saturated

    
     solution.
    
  • Result: This yields 2-chloro-3-cyclopropylquinoline-6-carbaldehyde .

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Bis-coupling during Protocol A Temperature too high or Catalyst too active.Lower temp to 45-50°C. Switch ligand to pure

(less active than dppf).
No Reaction in Protocol B (

)
Steric bulk of C3-cyclopropyl is blocking the amine.Increase Temp to 140°C. Switch solvent to NMP (higher boiling point). Use microwave irradiation (highly recommended for hindered

).
Ring Opening of Cyclopropyl Acidic conditions or Radical mechanism.Avoid strong Lewis acids (

,

). Avoid radical initiators (AIBN). Keep Li-exchange strictly at -78°C.
De-chlorination at C2 Over-reduction during Pd-coupling.This is a common side reaction in Pd-coupling of chloro-quinolines. Ensure solvent is degassed thoroughly. Reduce reaction time.

References

  • Regioselective Functionalization of Haloquinolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Relevance: Establishes the dominance of Nitrogen-activation for at the 2/4 positions over halogen
    • Source:

  • Palladium Cross-Coupling Reactivity Orders

    • Title: A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
    • Relevance: Confirms the viability of selective Pd-coupling at Bromo-positions in the presence of Chloro-substituents using controlled temper
    • Source:

  • Steric Effects in Quinoline Synthesis

    • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
    • Relevance: Discusses the synthesis of 2-chloro-3-substituted quinolines and the impact of C3 substituents on reactivity.
    • Source:

  • Lithium-Halogen Exchange Selectivity

    • Title: Multiple Regioselective Functionalizations of Quinolines via Magnesi
    • Relevance: Demonstrates the utility of metal-halogen exchange for functionalizing the benzenoid ring (C6/C7/C8)
    • Source:

Sources

Microwave-assisted synthesis protocols for quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Synthesis Protocols for Quinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Traditional synthetic routes to these vital heterocycles are often hampered by long reaction times, harsh conditions, and modest yields. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique that dramatically accelerates reaction rates, enhances yields, and improves product purity.[4][5][6] We provide an in-depth exploration of the fundamental principles of microwave chemistry, followed by detailed, field-proven protocols for the synthesis of quinoline derivatives via key named reactions, including the Friedländer, Combes, and Gould-Jacobs reactions.

The Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is an innovative technology that utilizes microwave energy to heat chemical reactions.[7][8] Unlike conventional heating methods that rely on external heat sources and slow conductive transfer, microwave irradiation delivers energy directly to the materials within the reaction vessel, leading to rapid and uniform heating.[9][10]

Mechanism of Microwave Heating

The heating effect is primarily governed by two fundamental mechanisms:

  • Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[7][9] This rapid, continuous reorientation generates significant molecular friction, which translates into intense, instantaneous heat.[11]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions and surrounding molecules result in the generation of heat.[7][10] Ionic liquids are particularly efficient at absorbing microwave energy through this mechanism.[12][13]

This volumetric and direct mode of energy transfer is the primary reason for the dramatic acceleration of chemical reactions.[9] Reactions that might take hours or days using a traditional oil bath can often be completed in a matter of minutes.[4][14]

Causality of MAOS Benefits: Beyond Speed

The choice to employ MAOS is grounded in a series of tangible, causal benefits over conventional methods:

  • Enhanced Reaction Rates: By achieving temperatures far above the conventional boiling point of solvents in sealed, pressurized vessels, reaction kinetics are significantly accelerated.

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of by-products that often result from prolonged exposure to high temperatures in conventional heating.[7]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel itself, representing a more sustainable and energy-efficient approach.[10]

  • Solvent and Catalyst Optimization: MAOS is highly compatible with green chemistry principles. It performs exceptionally well with environmentally benign polar solvents like water and ethanol and is highly effective in solvent-free conditions, where the reactants absorb the microwave energy directly.[1][9]

The Critical Role of Solvent Selection

The efficiency of a microwave-assisted reaction is intrinsically linked to the dielectric properties of the solvent used. Solvents are generally classified by their ability to absorb microwave energy:

Solvent ClassDielectric Loss (tan δ)ExamplesHeating Profile
High Absorbers >14.00Small chain alcohols (Methanol, Ethanol), DMSO, NitrobenzeneVery rapid heating
Medium Absorbers 1.00 - 13.99Water, DMF, Acetonitrile, KetonesEfficient heating
Low Absorbers <1.00Hexane, Toluene, Dioxane, ChloroformPoor heating

Table 1: Classification of common organic solvents based on their microwave absorption efficiency.[12]

Expert Insight: For non-polar reaction mixtures, a small amount of a highly absorbing polar solvent or an ionic liquid can be added as a "sensitizer" to facilitate energy absorption and heating.[15] Alternatively, solvent-free ("neat") conditions are often ideal, reducing waste and simplifying purification.[1]

General Experimental Workflow

The workflow for a typical microwave-assisted synthesis is streamlined for efficiency and reproducibility. It is critical to use a dedicated scientific microwave reactor equipped with precise temperature and pressure controls for safety and accuracy. Domestic microwave ovens should never be used for chemical synthesis. [15]

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-Up & Analysis reagents 1. Select & Weigh Reactants & Catalyst vessel 2. Combine in Microwave Vessel reagents->vessel solvent 3. Add Solvent (if not solvent-free) vessel->solvent stir 4. Add Stir Bar & Seal Vessel solvent->stir place 5. Place Vessel in Reactor stir->place program 6. Set Parameters (Temp, Time, Power) place->program irradiate 7. Run Program (Irradiation & Stirring) program->irradiate cool 8. Cool to Safe Handling Temperature irradiate->cool isolate 9. Isolate Crude Product (Filtration/Extraction) cool->isolate purify 10. Purify Product (Chromatography/Recrystallization) isolate->purify analyze 11. Characterize (NMR, MS, IR) purify->analyze

Diagram 1: General workflow for microwave-assisted synthesis.

Application Protocols for Quinoline Synthesis

The following sections provide detailed protocols for well-established named reactions adapted for microwave synthesis, offering a direct comparison with conventional heating methods.

Protocol 1: Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a robust method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.[16][17]

Comparative Data:

ReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
2-Aminobenzophenone, Ethyl AcetoacetateConventional- / EthanolRefluxSeveral DaysLow[17]
2-Aminobenzophenone, Ethyl AcetoacetateMicrowave Acetic Acid (neat)1605 minExcellent[2][17][18]
2-Aminobenzophenones, DicarbonylsMicrowave Nafion NR50 / Ethanol--Very Good[16]

Table 2: Comparison of conventional and microwave-assisted Friedländer synthesis.

Detailed Protocol: Acetic Acid-Catalyzed Synthesis

This protocol leverages neat acetic acid as both a catalyst and a polar solvent medium, demonstrating an efficient, solvent-minimized approach.[2][18]

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol).

  • Reaction Setup: Add glacial acetic acid (3.0 mL) to the vial.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • Work-Up and Isolation: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (20 mL).

  • Purification: Neutralize the solution with a saturated sodium bicarbonate solution. The precipitated solid product is then collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Characterization: The purity and identity of the quinoline derivative can be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Causality Insight: Acetic acid is an excellent choice for this reaction. As a polar molecule, it absorbs microwave energy efficiently, ensuring rapid heating. Concurrently, its acidic nature catalyzes the condensation and subsequent cyclodehydration steps required for quinoline ring formation.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline core.[19][20]

Diagram 2: Simplified mechanism of the Gould-Jacobs reaction.

Comparative Data:

The thermal cyclization step is the bottleneck in this synthesis. Microwave heating excels at providing the necessary high temperatures rapidly and uniformly.

ReactantsTemp (°C)Time (min)Pressure (bar)Yield (%)Reference
Aniline, DEEM25020121[21]
Aniline, DEEM300 102437[21]
Aniline, DEEM300 5 2047 [21]

Table 3: Optimization of the solvent-free Gould-Jacobs reaction under microwave irradiation.

Detailed Protocol: Solvent-Free Synthesis

This protocol uses an excess of one reagent as the solvent, exemplifying a green, high-concentration approach.[19][21]

  • Reagent Preparation: In a 2.5 mL microwave process vial equipped with a magnetic stir bar, add aniline (2.0 mmol, 0.16 mL).

  • Reaction Setup: Add diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 1.21 mL). The excess DEEM serves as both a reagent and the reaction medium.

  • Microwave Irradiation: Seal the vessel tightly. Place it in the microwave reactor and heat the mixture to 300 °C, holding for 5 minutes. Caution: This reaction generates high pressure (approx. 20 bar); ensure the vial and reactor are rated for these conditions.

  • Work-Up and Isolation: After irradiation, cool the vial to room temperature. The product will typically precipitate out of the reaction mixture.

  • Purification: Filter the solid product and wash thoroughly with ice-cold acetonitrile (3 mL) to remove unreacted DEEM and the intermediate.

  • Characterization: Dry the isolated solid under vacuum and characterize by NMR, MS, and melting point analysis.

Causality Insight: The intramolecular cyclization step has a high activation energy barrier, requiring temperatures that are difficult and slow to achieve with conventional heating.[19] Microwave synthesis allows for rapid, controlled heating to superheated temperatures (e.g., 300 °C) in a sealed vessel, dramatically accelerating this key step and improving yields by minimizing degradation from prolonged heating.[21]

Protocol 3: Microwave-Assisted Combes Synthesis

The Combes synthesis produces 2,4-substituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[1][22] The use of a reusable solid acid catalyst under solvent-free conditions makes this an exceptionally green protocol.

Comparative Data:

ReactantsHeating MethodCatalyst/SolventTimeYield (%)Reference
Substituted Anilines, β-DiketonesConventionalH₂SO₄ / Organic SolventProlongedLow to Moderate[1]
Substituted Anilines, Ethyl AcetoacetateMicrowave NKC-9 Resin / Solvent-Free3-5 min85-95[1]

Table 4: Comparison of conventional and microwave-assisted Combes synthesis.

Detailed Protocol: Solvent-Free Synthesis with a Solid Acid Catalyst

  • Reagent Preparation: In a 10 mL microwave process vial, add the substituted aniline (10 mmol) and ethyl acetoacetate (12 mmol).

  • Reaction Setup: Add the macroporous acidic resin (e.g., NKC-9, 0.2 g) to the vial.

  • Microwave Irradiation: Place the open vial inside a larger beaker within the microwave reactor (for solvent-free conditions). Irradiate the mixture at 600W for 3-5 minutes.

  • Work-Up and Isolation: After cooling, add ethanol (15 mL) to the mixture and heat briefly to dissolve the product.

  • Purification: Filter the hot solution to remove the solid resin catalyst. The catalyst can be washed with ethanol, treated with HCl, and reused.[1] Allow the filtrate to cool, upon which the product will crystallize. Collect the product by vacuum filtration.

  • Characterization: Analyze the purified 2-methyl-4-quinolinone derivative by standard spectroscopic methods.

Causality Insight: Under solvent-free conditions, the reactants directly absorb the microwave energy, leading to highly efficient heating. The solid acid catalyst provides active sites for the reaction while being easily recoverable, which simplifies the work-up process and aligns perfectly with the principles of sustainable chemistry.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Product Yield Inefficient microwave absorption.Add a small amount of a polar co-solvent (e.g., DMF, ethanol) or an ionic liquid to increase the dielectric loss of the mixture.[15]
Low substrate reactivity.Increase the reaction temperature or extend the irradiation time. Electron-withdrawing groups on the aniline may require more forcing conditions.[15]
Product Decomposition Temperature is too high or reaction time is too long.Reduce the target temperature and perform a time-course study to find the optimal irradiation period.[15][21]
Poor Reproducibility Inconsistent vessel positioning or thermal runaway.Ensure the vessel is placed in the same position in the reactor cavity for each run. Use temperature control mode instead of power control for better precision.[15]
High Pressure Warning Use of a low-boiling point solvent or rapid gas evolution.Switch to a higher-boiling point solvent. Reduce the amount of starting material or use a larger reaction vessel.

Table 5: Common issues and solutions in microwave-assisted quinoline synthesis.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinoline derivatives. By directly and efficiently coupling energy with the reaction medium, MAOS protocols consistently outperform conventional methods, delivering superior yields in a fraction of the time. The protocols detailed in this guide for the Friedländer, Gould-Jacobs, and Combes reactions demonstrate the practicality, efficiency, and greener footprint of this technology. For researchers in medicinal chemistry and drug discovery, mastering these techniques is crucial for accelerating the synthesis of novel chemical entities and advancing therapeutic innovation.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
  • Solvent Choice for Microwave Synthesis.
  • Microwave-Assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradi
  • Microwave-assisted Synthesis of Quinolines.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Microwave-assisted Synthesis of Quinolines. Bentham Science Publisher.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Deriv
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • Gould–Jacobs reaction. Wikipedia.
  • Synthesis of quinolines via the Friedländer reaction under microwave conditions.
  • Microwave-Assisted Synthesis of Quinolines. Scribd.
  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • Green Chemistry: Microwave assisted synthesis. YouTube.
  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.
  • Microwave-Assisted Synthesis in Water as Solvent.
  • A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional He
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. PMC.
  • Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al..
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Doebner–Miller reaction. Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopropyl Stability & Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for organic chemists. It prioritizes mechanistic understanding (the "Why") to drive experimental decision-making (the "How").

Topic: Minimizing Cyclopropyl Ring Opening During Acidic Hydrolysis Ticket ID: CYCLO-STAB-001 Status: Open Support Tier: Senior Application Scientist

Core Problem: The "Strain Energy" Trap

Welcome, Researcher. You are likely here because your cyclopropyl moiety—usually a robust pharmacophore—disintegrated during a routine acidic deprotection or hydrolysis step.[1]

The Physics: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain (Baeyer strain).[1] While kinetically stable under neutral conditions, protonation of an adjacent functional group (like a carbonyl or alcohol) creates a Cyclopropylcarbinyl Cation .[1]

This intermediate is the "Danger Zone."[1] Due to bisected


-conjugation  (often called "dancing resonance"), the strained C-C bonds of the ring can delocalize into the empty p-orbital of the cation. This stabilization comes at a cost: it dramatically lowers the activation energy for ring opening, leading to homo-allyl rearrangement or nucleophilic capture (hydration).

Diagnostic Workflow (Visual)

Before selecting a protocol, determine your substrate's risk profile using the mechanism below.

Cyclopropyl_Hydrolysis_Pathways Substrate Cyclopropyl Substrate (Ester/Acetal) Protonation Protonation (Reversible) Substrate->Protonation + H+ Cation Cyclopropylcarbinyl Cation Intermediate Protonation->Cation - LG WaterAttack Attack at Carbonyl (Hydrolysis) Cation->WaterAttack Kinetic Control (Low Temp) Rearrangement σ-Bond Overlap (Ring Opening) Cation->Rearrangement Thermodynamic Sink (High Temp/Strong Acid) Product Desired Product (Ring Intact) WaterAttack->Product Homoallyl Homoallyl Cation Rearrangement->Homoallyl Byproduct Ring-Opened Byproduct Homoallyl->Byproduct + Nucleophile

Fig 1. Mechanistic competition between hydrolysis (green) and ring-opening rearrangement (red).

Troubleshooting Guide: The "Why" and "How"

Issue 1: My ring opens instantly upon adding HCl.
  • Diagnosis: You likely generated a tertiary cyclopropylcarbinyl cation or used a nucleophilic acid.[1]

  • The Science: If the carbon adjacent to the ring is tertiary (e.g., a dimethyl-cyclopropyl carbinol derivative), the cation forms too easily. Furthermore, if you used HCl or HBr, the halide ions (

    
    , 
    
    
    
    ) are strong nucleophiles that attack the ring faster than water can hydrolyze the ester.
  • Solution: Switch to a non-nucleophilic acid (e.g.,

    
     is better than HCl, but Acetic Acid  or Formic Acid  is safer).[1] Remove halide ions entirely.[1]
    
Issue 2: The reaction is too slow at low temperatures, but the ring opens at high temperatures.
  • Diagnosis: The Activation Energy (

    
    ) gap.[1]
    
  • The Science: Hydrolysis is bimolecular (

    
    -like at the carbonyl) or unimolecular (
    
    
    
    ). Ring opening is unimolecular rearrangement.[1] Raising the temperature often accelerates the rearrangement (
    
    
    ~15-20 kcal/mol) more than the hydrolysis.
  • Solution: Use the "Chemical Buffer" Method (Protocol B below) or increase the concentration of the nucleophile (water) without increasing acidity.[1]

Issue 3: I have an electron-donating group (phenyl/methoxy) on the ring.
  • Diagnosis: Donor-Acceptor activation.[1][2]

  • The Science: Electron-donating groups (EDGs) stabilize the positive charge after the ring opens, driving the equilibrium toward destruction.

  • Solution: Acidic hydrolysis is likely impossible without damage.[1] STOP. Switch to basic hydrolysis (LiOH/THF) or enzymatic cleavage (Pig Liver Esterase).[1]

Optimized Protocols

Protocol A: The "Cold Dilution" Method (Standard)

Best for: Simple cyclopropyl esters with moderate stability.

  • Solvent System: Prepare a mixture of THF:Water (4:1) .[1] The THF solubilizes the organic substrate; water acts as the nucleophile.[1]

  • Acid Source: Use 2N HCl (dropwise) or TFA (Trifluoroacetic acid) .[1]

  • Temperature: Cool to 0°C (Ice bath). Do NOT run at Room Temperature (RT).

  • Execution:

    • Dissolve substrate in THF.[1]

    • Add acid dropwise over 10 minutes.[1]

    • Monitor by TLC every 30 mins.[1]

    • Critical: Quench immediately with saturated

      
       at 0°C upon completion.
      
Protocol B: The "Buffered Organic" Method (High Risk)

Best for: Substrates prone to rapid rearrangement (e.g., tertiary alcohols).

  • Buffer Preparation: Create a Phosphate Buffer (pH 4.5) .[1]

    • Why? This maintains a proton source for catalysis but prevents the pH from dropping low enough to protonate the ring itself significantly.[1]

  • Solvent: Dioxane or Acetone (Non-nucleophilic, water-miscible).[1]

  • Execution:

    • Mix Substrate in Dioxane (0.1 M).[1]

    • Add Buffer (10 equiv.[1] relative to substrate).[1][3][4]

    • Heat gently to 40°C if necessary (the mild pH requires heat, but the lack of strong acid protects the ring).[1]

Protocol C: The "Lewis Acid" Swap

Best for: Acid-labile protecting groups (e.g., THP, MOM) near cyclopropanes.

Instead of Brønsted acids (


), use a mild Lewis Acid that coordinates to oxygen but is too bulky to attack the ring.[1]
  • Reagent:

    
      in Nitromethane or 
    
    
    
    .
  • Mechanism: The metal coordinates to the ester/acetal oxygen, activating it for hydrolysis, but does not generate a free proton pool that would attack the cyclopropane.[1]

Decision Matrix: Selecting the Right Acid

Use this table to select reagents based on Nucleophilicity (Risk of attack) and Acidity (Risk of protonation).[1]

ReagentpKa (approx)Nucleophile RiskRing Opening RiskRecommended Use
HBr / HI -9High (

,

)
Critical NEVER. Halides open rings rapidly.[1]
Conc. HCl -7Moderate (

)
HighOnly for very stable, unsubstituted rings.[1]

(dilute)
-3Low (

)
ModerateGood standard choice if diluted.[1]
TFA / DCM 0LowLow-ModExcellent for removing t-Butyl/Boc groups.[1]
Acetic Acid (80%) 4.7Very LowMinimal Safest.[1] Slow, but preserves the ring.
Formic Acid 3.7LowLowGood compromise between speed and safety.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as a co-solvent? A: Proceed with caution. Methanol is a nucleophile.[1] If your ring opens even slightly, methanol will trap the cation to form a methyl ether byproduct (solvolysis), which is often inseparable from your product.[1] THF or Dioxane are superior because they are non-nucleophilic.[1]

Q: My substrate has a "Donor-Acceptor" motif (e.g., cyclopropyl ketone with a phenyl group). Is it safe? A: No. These are "spring-loaded" for ring opening.[1] The carbonyl pulls electron density (Acceptor) while the phenyl pushes it (Donor), straining the bonds to the breaking point. Avoid aqueous acid entirely.[1] Use enzymatic hydrolysis (Lipase) or mild saponification (LiOH, 0°C).[1]

Q: Why does the literature suggest HFIP (Hexafluoroisopropanol)? A: HFIP is a "magic solvent" that stabilizes carbocations. Warning: While it stabilizes the cation, it can sometimes promote rearrangement by giving the cation a longer lifetime to explore the energy landscape.[1] Use HFIP only if standard THF/Water methods fail to hydrolyze the group.[1]

References

  • Wiberg, K. B. (1968).[1] The Cyclopropylcarbinyl and Cyclobutyl Cations. Advances in Alicyclic Chemistry.

  • Olah, G. A., & Liang, G. (1973).[1] Stable Carbocations.[1] CXVIII. Cyclopropylcarbinyl Cations. Journal of the American Chemical Society.[1][5]

  • Lambert, J. B., et al. (1996).[1] The Structure of the Cyclopropylcarbinyl Cation. Accounts of Chemical Research.

  • BenchChem Technical Guides. (2025). Preventing Rearrangement of the Cyclopropylmethyl Cation.

  • Common Organic Chemistry. (2022).[1] Ester Hydrolysis Conditions and Mechanisms.

Sources

Recrystallization solvent systems for high-purity quinoline isolation

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Purification & Separation Logic Subject: Recrystallization Solvent Systems & Protocols for Quinoline Ticket ID: QUN-PUR-99X Status: Open / Guide Generated[1]

Introduction: The "Liquid Paradox"

User Query: "I am trying to recrystallize quinoline from ethanol, but it refuses to solidify even at -10°C. It just oils out or remains liquid. What is the correct solvent?"

Technical Response: This is the most common issue we encounter. The confusion stems from a fundamental physical property: Quinoline is a liquid at room temperature (Melting Point: -15°C).[1] You cannot recrystallize the free base directly under standard laboratory conditions.

To isolate high-purity quinoline (>99%) via crystallization, you must convert the liquid base into a solid crystalline derivative (a salt or complex), purify that solid, and then regenerate the liquid base.

This guide covers the two most robust "Phase-Switch" protocols:

  • The Zinc Chloride Complex Method (Best for removing Isoquinoline).[1]

  • The Acid Salt Method (Best for general bulk purification).[1]

Module 1: Critical Decision Matrix

Before selecting a solvent, determine your primary impurity profile.[1]

Impurity ProfileRecommended ProtocolPrimary Solvent SystemMechanism
Isoquinoline (>1%)Zinc Chloride Complex Dilute HCl / WaterDifferential stability of Zn-complexes.[1]
Aniline / Homologs Acid Sulfate Ethanol / Diethyl EtherSolubility differences of sulfate salts.[1]
Tarry / Non-basics Acid Extraction Aqueous Acid / Ether WashpH-dependent solubility switch.[1]
Module 2: The Zinc Chloride Protocol (High Specificity)

This is the "Gold Standard" for separating Quinoline from Isoquinoline. The Quinoline-ZnCl₂ complex crystallizes efficiently, while the Isoquinoline complex remains more soluble or forms less stable aggregates in the chosen media.

Step-by-Step Workflow
  • Complexation: Dissolve crude quinoline in dilute Hydrochloric acid (HCl). Add a solution of Zinc Chloride (

    
    ) in dilute HCl.[1]
    
  • Crystallization: The complex

    
     (or similar stoichiometry depending on pH) precipitates.[1]
    
  • Recrystallization: Isolate the solid. Recrystallize from dilute HCl .

  • Regeneration: Decompose the purified crystals with concentrated Sodium Hydroxide (NaOH).

  • Recovery: Steam distill or extract the liberated quinoline oil.

Visual Logic: Zinc Chloride Separation

QuinolineZnCl Crude Crude Quinoline (Liquid + Isoquinoline) AcidSol Dissolve in Dilute HCl Crude->AcidSol ZnAdd Add ZnCl2 / HCl Solution AcidSol->ZnAdd Precip Precipitate Complex (Quinoline-Zn) ZnAdd->Precip Crystallization MotherLiq Mother Liquor (Isoquinoline-Zn) ZnAdd->MotherLiq Filtrate Recryst Recrystallize Solid Solvent: Dilute HCl Precip->Recryst BaseTreat Treat with 20% NaOH Recryst->BaseTreat Purified Crystals Final Pure Quinoline (Liquid) BaseTreat->Final Steam Distillation

Caption: Workflow for the selective isolation of Quinoline via Zinc Chloride complexation, effectively removing Isoquinoline.

Module 3: The Acid Salt Protocol (General Purification)

If heavy metals (Zinc) are a concern for downstream applications, use the Phosphate or Sulfate method.

Protocol A: Quinoline Phosphate
  • Why: Quinoline phosphate has a sharp melting point (159°C) and crystallizes well.[1]

  • Solvent System: Methanol (Dissolution) -> Acetone (Precipitation).[1][2]

  • Procedure:

    • Dissolve quinoline in Methanol.

    • Add Phosphoric acid (

      
      ).[1]
      
    • Cool.[1][3] If no crystals form, add Acetone (Anti-solvent) dropwise.[1]

    • Recrystallize the salt from hot Methanol.[1]

Protocol B: Quinoline Hydrochloride
  • Why: Cheap, but hygroscopic.[1]

  • Solvent System: Ethanol / Diethyl Ether .[1]

  • Procedure:

    • Pass dry HCl gas into an ethereal solution of quinoline OR add conc. HCl to quinoline in Ethanol.

    • The hydrochloride precipitates.[1]

    • Crucial Step: Wash with dry ether to remove non-basic impurities.[1]

Module 4: Solvent System Reference Table

Use this table to select the correct solvent based on the derivative you have formed.

Derivative FormRecrystallization SolventAnti-Solvent (Wash)Melting PointNotes
Quinoline (Free Base) N/A (Liquid)N/A-15°CDistill under vacuum; do not crystallize.[1]
Quinoline Hydrochloride Ethanol (Abs.)[1]Diethyl Ether / Acetone94°CVery hygroscopic.[1] Dry under vacuum.[1][4]
Quinoline Picrate Ethanol / AcetoneEthanol (Cold)203°CHazard: Explosive when dry.[1] Small scale only.
Quinoline Dichromate Water (Hot)Water (Cold)165°CHazard: Cr(VI) is carcinogenic.[1] Avoid if possible.
Quinoline ZnCl₂ Complex Dilute HClWater~210°CBest for Isoquinoline removal.[1]
Module 5: Troubleshooting & FAQs

Q1: The solution turned dark red/brown during salt formation. Is it ruined?

  • Diagnosis: Quinoline is sensitive to oxidation and light, forming polymerization products (tars).

  • Fix: This is often a surface impurity.[1] Proceed with crystallization.[1][3][4][5][6] The colored impurities usually remain in the mother liquor. For the final liquid distillation, add a small amount of Zinc dust to the distillation flask to inhibit oxidation.

Q2: I have "oiling out" instead of crystals.

  • Cause: The temperature is above the saturation point of the impurity-mixture, or the solvent polarity is slightly off.

  • Fix:

    • Reheat to dissolve the oil.

    • Add a seed crystal of the pure salt (if available).

    • Scratch the glass: This releases micro-particles of glass that act as nucleation sites.[1]

    • Slow down cooling: Wrap the flask in a towel. Rapid cooling promotes oiling.[1]

Q3: How do I verify the removal of Isoquinoline?

  • Test: Gas Chromatography (GC) is standard.[1]

  • Wet Chem Test: Isoquinoline forms a red crystalline precipitate with 2,4-dinitrochlorobenzene in alkaline solution, whereas Quinoline forms a yellow compound.[1]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][7][8] Longman Scientific & Technical, 1989.[1] (Standard protocol for Zinc Chloride complexation).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition.[1] Butterworth-Heinemann, 2013.[1] (Solubility data and specific solvent pairs for quinoline salts).

  • PubChem. Quinoline Compound Summary. National Library of Medicine.[1] (Physical properties and safety data).

  • Ochiai, E. Aromatic Amine Oxides. Elsevier, 1967.[1] (Detailed chemistry on quinoline/isoquinoline separation logic).

Disclaimer: Quinoline is toxic and a suspected carcinogen.[1][9] All procedures involving acid chlorination or heavy metal complexes must be performed in a fume hood with appropriate PPE.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。